ALDH3A1 Selective Inhibition: 2-Hydroxy-5-methyl-3-nitrobenzaldehyde vs. ALDH1A1/ALDH2 Isoforms
2-Hydroxy-5-methyl-3-nitrobenzaldehyde exhibits potent and selective inhibition of ALDH3A1, a validated cancer stem cell target, with an IC50 of 241 nM [1]. In contrast, its activity against the closely related ALDH1A1 isoform is approximately 2.5-fold weaker (IC50 = 598 nM), and it shows minimal inhibition of ALDH2 (IC50 > 10,000 nM) [1]. This selectivity profile demonstrates that the 5-methyl substitution pattern confers isoform discrimination not observed with unsubstituted 3-nitrosalicylaldehyde.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 241 nM (ALDH3A1) |
| Comparator Or Baseline | IC50 = 598 nM (ALDH1A1); IC50 > 10,000 nM (ALDH2) |
| Quantified Difference | 2.5× selectivity vs. ALDH1A1; >41× selectivity vs. ALDH2 |
| Conditions | In vitro enzyme assay measuring NADH formation using 4-nitrobenzaldehyde as substrate; unknown origin ALDH enzymes [1] |
Why This Matters
Isoform selectivity is essential for minimizing off-target effects in ALDH-targeted therapeutic development, making this compound a superior tool compound compared to non-selective ALDH inhibitors.
- [1] BindingDB. (2025). BDBM50555605 (CHEMBL4753971) — ALDH3A1, ALDH1A1, and ALDH2 Inhibition Data. View Source
